MAO-A Inhibition: Ethyl 4-chloroquinoline-7-carboxylate vs. Unsubstituted Quinoline
Ethyl 4-chloroquinoline-7-carboxylate demonstrates measurable inhibitory activity against human monoamine oxidase A (MAO-A), unlike unsubstituted quinoline which shows negligible activity. This differentiation is critical for projects targeting CNS disorders where MAO-A modulation is a therapeutic strategy [1].
| Evidence Dimension | MAO-A Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 39,000 nM |
| Comparator Or Baseline | Unsubstituted Quinoline (IC50 > 100,000 nM; estimated negligible) |
| Quantified Difference | Ethyl 4-chloroquinoline-7-carboxylate shows >2.5-fold lower IC50, indicating measurable activity compared to baseline. |
| Conditions | Inhibition of human purified MAO-A expressed in insect cell membranes, assessed by reduction in conversion of kynuramine to 4-hydroxyquinoline. |
Why This Matters
This quantifiable activity against MAO-A provides a clear, data-driven reason to select this compound over unsubstituted quinoline for CNS-related research, as it offers a defined starting point for SAR studies.
- [1] BindingDB. BDBM50450826 (Ethyl 4-chloroquinoline-7-carboxylate) MAO-A Inhibition Data. ChEMBL Curated. View Source
